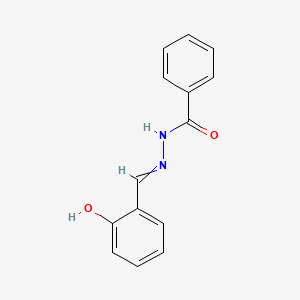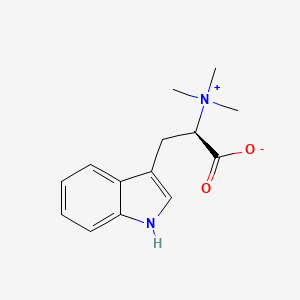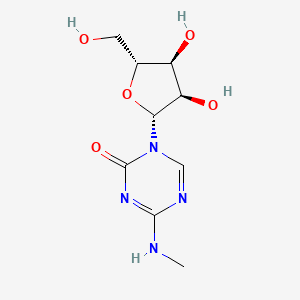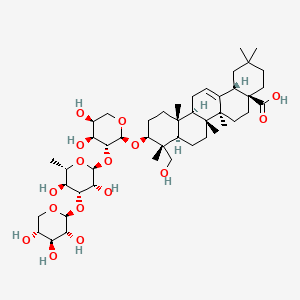
Tandamine
Overview
Description
Tandamine is a selective norepinephrine reuptake inhibitor with a tricyclic structure. It was developed in the 1970s as a potential antidepressant but was never commercialized . This compound is analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor .
Preparation Methods
The synthesis of Tandamine involves the creation of a series of novel 1,3,4,9-tetrahydro-1-methyl-thiopyrano-[3,4-b]indole-1-ethanamines . The synthetic route includes the preparation of the 9-ethyl-N,N-dimethyl derivative, which is the active form of this compound . The reaction conditions typically involve the use of reserpine-induced ptosis and hypothermia in mice to screen for potential antidepressant properties . Industrial production methods for this compound have not been widely documented due to its lack of commercialization.
Chemical Reactions Analysis
Tandamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions involving this compound have not been extensively documented.
Substitution: This compound can undergo substitution reactions, particularly involving its tricyclic structure.
Common reagents used in these reactions include reserpine, tetrabenazine, and tremorine . The major products formed from these reactions are typically analogs of this compound with slight modifications to its structure .
Scientific Research Applications
Tandamine has been primarily researched for its potential antidepressant properties. It has been shown to be more effective than desipramine, imipramine, and amitriptyline in several screening procedures indicative of potential antidepressant activity . This compound has also been studied for its effects on biogenic amine uptake mechanisms and related activities . Further research has explored its potential use in reducing appetite and producing sedation .
Mechanism of Action
Tandamine exerts its effects by selectively inhibiting the reuptake of norepinephrine . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . This compound does not significantly affect the uptake of serotonin or dopamine .
Comparison with Similar Compounds
Tandamine is similar to other tricyclic antidepressants such as desipramine, imipramine, and amitriptyline . it exhibits relatively little anticholinergic properties compared to these compounds . This compound is also analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor . The unique aspect of this compound is its selective inhibition of norepinephrine reuptake without significantly affecting serotonin or dopamine uptake .
Similar compounds include:
- Desipramine
- Imipramine
- Amitriptyline
- Pirandamine
Properties
CAS No. |
42408-80-0 |
|---|---|
Molecular Formula |
C18H26N2S |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |
InChI Key |
BRPOADLGOFPKKJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |
Key on ui other cas no. |
42408-80-0 58167-78-5 |
Related CAS |
58167-78-5 (mono-hydrochloride) |
Synonyms |
1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
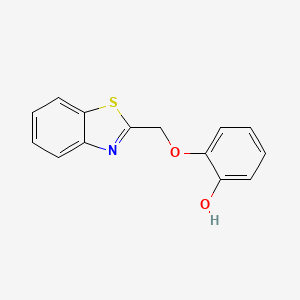

![1S,2S,5R-1,4,4 Trimethyltricyclo[6.3.1.0(2,5)]dodec-8(9)-ene](/img/structure/B1215261.png)

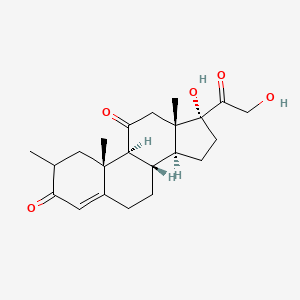
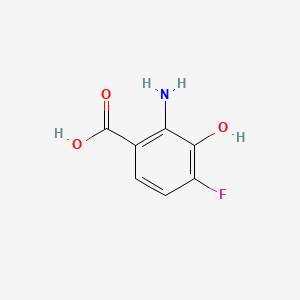
![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)
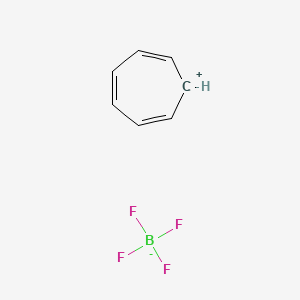
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)

